Cas no 852445-83-1 ((1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid)

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid structure
852445-83-1 structure
Nom du produit:(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
Numéro CAS:852445-83-1
Le MF:C27H36AuClN2
Mégawatts:621.007699012756
MDL:MFCD09839143
CID:819921
PubChem ID:125307291

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Propriétés chimiques et physiques

Nom et identifiant

    • (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
    • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
    • (1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium-2-yl) gold chloride
    • [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
    • 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
    • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I)chloride
    • Ipr AuCl
    • (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold (ACI)
    • (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)gold(I) chloride
    • [1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene](chloro)gold
    • [1,3-Bis(2,6-diisopropylphenyl)-2-imidazolylidene]chlorogold
    • [1,3-Bis(diisopropylphenyl)-2-imidazolylidene]chlorogold
    • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold
    • IPrAuCl
    • {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold
    • AuCl(IPr)
    • 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95%
    • DTXSID80693479
    • 1,3-Bis(2,6-di-isopropylphenyl)iMidazol-2-ylidene gold(I) chloride,
    • [1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOL-2-YLIDENE](CHLORO)GOLD
    • 852445-83-1
    • AKOS015951030
    • 1,3-BIS(2,6-DI-ISOPROPYLPHENYL)IMIDAZOL-2-YLIDENEGOLD(I)CHLORIDE
    • MDL: MFCD09839143
    • Piscine à noyau: 1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
    • La clé Inchi: CNJQLSINQGKZAW-UHFFFAOYSA-M
    • Sourire: Cl[Au]=C1N(C2C(C(C)C)=CC=CC=2C(C)C)C=CN1C1C(C(C)C)=CC=CC=1C(C)C |^1:1|

Propriétés calculées

  • Qualité précise: 620.223
  • Masse isotopique unique: 620.223
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 31
  • Nombre de liaisons rotatives: 6
  • Complexité: 559
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 6.5A^2
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Impossible à utiliser
  • Point de fusion: 298 °C
  • Stabilité / durée de conservation: store cold

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: 26-36/37
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:0-10°C

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BAI LING WEI Technology Co., Ltd.
79-0200-1g
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95%
852445-83-1 95%
1g
¥ 4140 2022-04-25
eNovation Chemicals LLC
Y1014540-5g
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
5g
$1170 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP740-50mg
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
852445-83-1 98%
50mg
246.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP740-1g
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
852445-83-1 98%
1g
2497.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C862689-50mg
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
852445-83-1 ≥98%
50mg
¥230.00 2022-09-02
Chemenu
CM103053-5g
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
852445-83-1 95%
5g
$*** 2023-05-29
abcr
AB249183-250 mg
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidene gold(I) chloride, 95%; .
852445-83-1 95%
250 mg
€128.00 2023-07-20
Ambeed
A175422-250mg
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
250mg
$88.0 2025-02-20
Ambeed
A175422-1g
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
1g
$308.0 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696277-100MG
[(IPr)AuCl]
852445-83-1
100mg
¥597.45 2023-11-28

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 min, 40 °C
Référence
Continuous Flow Synthesis of Metal-NHC Complexes**
Simoens, Andreas; Scattolin, Thomas; Cauwenbergh, Thibault; Pisano, Gianmarco; Cazin, Catherine S. J.; et al, Chemistry - A European Journal, 2021, 27(18), 5653-5657

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Potassium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Référence
A direct and practical approach for the synthesis of N-heterocyclic carbene coinage metal complexes
Zhu, Shifa; Liang, Renxiao; Jiang, Huanfeng, Tetrahedron, 2012, 68(38), 7949-7955

Méthode de production 3

Conditions de réaction
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with 2,4-pentanedione (1:1) ,  Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  1 h
Référence
An efficient and sustainable synthesis of NHC gold complexes
Johnson, Alice; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2016, 52(62), 9664-9667

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Potassium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Référence
A direct and practical approach for the synthesis of Au(I)-NHC complexes from commercially available imidazolium salts and Au(III) salts
Zhu, Shifa; Liang, Renxiao; Chen, Lijuan; Wang, Chao; Ren, Yanwei; et al, Tetrahedron Letters, 2012, 53(7), 815-818

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  1 h, 60 °C
Référence
Straightforward synthesis of [Au(NHC)X] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes
Collado, Alba; Gomez-Suarez, Adrian; Martin, Anthony R.; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2013, 49(49), 5541-5543

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  60 °C
Référence
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Méthode de production 7

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) ,  Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  4 h, rt
Référence
Synthesis and Structural Characterization of Water-Soluble Gold(I) N-Heterocyclic Carbene Complexes. An X-ray Absorption Fine Structure Spectroscopy (XAFS) Study
Fernandez, Gabriela A.; Picco, Agustin S.; Ceolin, Marcelo R.; Chopa, Alicia B.; Silbestri, Gustavo F., Organometallics, 2013, 32(21), 6315-6323

Méthode de production 8

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  3 h, 30 °C
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  3 h, 30 °C
Référence
Intermolecular mono- and dihydroamination of activated alkenes using a recoverable gold catalyst
Medina, Florian; Michon, Christophe; Agbossou-Niedercorn, Francine, European Journal of Organic Chemistry, 2012, 2012(31), 6218-6227

Méthode de production 9

Conditions de réaction
Référence
Mechanism of Photoredox-Initiated C-C and C-N Bond Formation by Arylation of IPrAu(I)-CF3 and IPrAu(I)-Succinimide
Kim, Suhong; Toste, F. Dean, Journal of the American Chemical Society, 2019, 141(10), 4308-4315

Méthode de production 10

Conditions de réaction
1.1 Reagents: Chlorodimethylphenylsilane Solvents: Toluene ;  6 h, rt
Référence
A N-heterocyclic carbene gold hydroxide complex: a golden synthon
Gaillard, Sylvain; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

Méthode de production 11

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  5 min, 35 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  10 min, 35 °C
Référence
Rapid and mild synthesis of Au-NHC complexes in a simple two-phase flow reactor
Jonsson, Helgi Freyr; Fiksdahl, Anne; Harvie, Andrew J., Dalton Transactions, 2021, 50(23), 7969-7975

Méthode de production 12

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  10 min, 60 °C
1.2 Reagents: Sodium acetate ;  50 min, 60 °C
Référence
Using sodium acetate for the synthesis of [Au(NHC)X] complexes
Scattolin, Thomas; Tzouras, Nikolaos V.; Falivene, Laura; Cavallo, Luigi; Nolan, Steven P., Dalton Transactions, 2020, 49(28), 9694-9700

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium bicarbonate ,  Chloro(tetrahydrothiophene)gold Solvents: Methanol ,  Dichloromethane ;  3 d, rt
Référence
NHC-Gold-Alkyne Complexes: Influence of the Carbene Backbone on the Ion Pair Structure
Ciancaleoni, Gianluca; Biasiolo, Luca; Bistoni, Giovanni; Macchioni, Alceo; Tarantelli, Francesco; et al, Organometallics, 2013, 32(15), 4444-4447

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Gold, chloro[thiobis[methane]]- ;  30 min, rt
Référence
General Mechanochemical Synthetic Protocol to Late Transition Metal-NHC (N-Heterocyclic Carbene) Complexes
Pisano, Gianmarco; Cazin, Catherine S. J., ACS Sustainable Chemistry & Engineering, 2021, 9(29), 9625-9631

Méthode de production 15

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
Référence
Simple and Mild Synthesis of Indoles via Hydroamination Reaction Catalysed by NHC-Gold Complexes: Looking for Optimized Conditions
Michalska, Malina; Grela, Karol, Synlett, 2016, 27(4), 599-603

Méthode de production 16

Conditions de réaction
1.1 Reagents: Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Potassium carbonate ;  1.5 h, rt
Référence
Simple and efficient synthesis of [MCl(NHC)] (M = Au, Ag) complexes
Visbal, Renso; Laguna, Antonio; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2013, 49(50), 5642-5644

Méthode de production 17

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  2 h, rt
Référence
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride
Ramon, Ruben S.; Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Raw materials

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Preparation Products

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Littérature connexe

Classification associée

Fournisseurs recommandés
atkchemica
(CAS:852445-83-1)(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
CL10652
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:852445-83-1)(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
A863635
Pureté:99%/99%
Quantité:1g/5g
Prix ($):289.0/1238.0